molecular formula C20H20N2O2 B1145963 2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one

2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one

Cat. No.: B1145963
M. Wt: 320.4 g/mol
InChI Key: WUJHMDPPANTBTQ-UHFFFAOYSA-N
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Description

A 844606 is a potent and selective partial agonist of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is located in the brain, spleen, and lymphocytes of lymph nodes. The alpha7 nicotinic acetylcholine receptors play a significant role in the pathophysiology of neuropsychiatric diseases such as schizophrenia and Alzheimer’s disease .

Scientific Research Applications

A 844606 has several scientific research applications, including:

Preparation Methods

The synthetic route for A 844606 involves the methylation of the corresponding desmethyl precursor using methyl triflate. This method has been used to synthesize carbon-11-labeled A 844606 for use as a positron emission tomography (PET) tracer .

Chemical Reactions Analysis

A 844606 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.

    Reduction: Similar to oxidation, reduction reactions involving A 844606 are not extensively covered in the literature.

    Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Mechanism of Action

A 844606 acts as a partial agonist of the alpha7 nicotinic acetylcholine receptor. It binds to the receptor and stimulates alpha7 nicotinic acetylcholine receptor-induced ERK1/2 phosphorylation in PC12 cells. This mechanism involves the modulation of neuronal acetylcholine receptor protein alpha-7 subunit pathways .

Comparison with Similar Compounds

A 844606 is compared with other similar compounds such as A 582941. Both compounds are alpha7 nicotinic acetylcholine receptor agonists and have been evaluated for their potential as PET tracers. A 844606 is unique in its high uptake in the mouse brain and its selective distribution in the hippocampus and thalamus of the conscious monkey brain .

List of Similar Compounds

  • A 582941
  • SSR180711

These compounds share similar properties and applications but differ in their specific binding affinities and distribution profiles

Properties

IUPAC Name

2-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-21-9-13-11-22(12-14(13)10-21)15-6-7-19-17(8-15)20(23)16-4-2-3-5-18(16)24-19/h2-8,13-14H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJHMDPPANTBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=CC4=C(C=C3)OC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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